1-(Ethoxymethyl)-4-nitrobenzene
Description
Properties
IUPAC Name |
1-(ethoxymethyl)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRDAWBCVYMDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499023 | |
| Record name | 1-(Ethoxymethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67216-72-2 | |
| Record name | 1-(Ethoxymethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(ethoxymethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the nitro derivative.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxymethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products:
Reduction: 1-(Ethoxymethyl)-4-aminobenzene.
Substitution: Various substituted benzene derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
1-(Ethoxymethyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Ethoxymethyl)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ethoxymethyl group can also influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Reactivity and Stability
- Electrophilic Reactivity : The chloromethyl group in 1-(chloromethyl)-4-nitrobenzene facilitates nucleophilic substitution, enabling efficient cross-coupling reactions (e.g., with phosphites to form P–N bonds) . In contrast, the ethoxymethyl group in this compound is less reactive due to the electron-donating ether oxygen, making it more stable but still modifiable under specific conditions.
- Nitro Group Effects : The para-nitro group in all compounds enhances electrophilic substitution resistance while directing incoming groups to meta positions during reactions .
Biological Activity
1-(Ethoxymethyl)-4-nitrobenzene, a compound with the molecular formula C₉H₁₁N₃O₃, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
The compound features a nitro group (-NO₂) and an ethoxymethyl group (-OCH₂CH₃), which contribute to its chemical reactivity and biological interactions. The nitro group is known for its ability to undergo bioreduction, leading to the formation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids .
This compound exhibits its biological effects primarily through the following mechanisms:
- Bioreduction : The nitro group can be reduced to an amino group, forming reactive species that can covalently bind to cellular targets, disrupting normal cellular functions.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, potentially leading to antimicrobial or anticancer effects.
- Reactive Oxygen Species (ROS) Generation : The interaction of the compound with cellular components may lead to increased ROS production, contributing to cytotoxicity in various cell types .
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity against a range of pathogens. The nitro group is particularly effective in inducing toxicity in bacteria and parasites by triggering redox reactions . Notable findings include:
- Bacterial Inhibition : The compound has shown effectiveness against H. pylori, P. aeruginosa, M. tuberculosis, and S. mutans, making it a candidate for further development as an antibiotic .
- Mechanism of Action : The toxicity is believed to stem from the formation of reactive intermediates that damage cellular membranes and nucleic acids.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Its derivatives have demonstrated promising results in inhibiting tumor growth through mechanisms such as:
- Inhibition of Tubulin Polymerization : Some studies suggest that the compound interferes with microtubule dynamics, which is crucial for cell division .
- Cytotoxicity Against Cancer Cell Lines : Research indicates IC₅₀ values of around 20 nM against cancer cell lines such as MCF-7 and KB-V1, suggesting potent anticancer activity .
Study on Antimicrobial Efficacy
A study published in 2022 evaluated the antimicrobial properties of various nitro compounds, including this compound. The results indicated a strong inhibitory effect against several bacterial strains, with the compound showing lower cytotoxicity compared to traditional antibiotics .
Investigation of Anticancer Properties
Another significant research effort focused on the anticancer effects of this compound. It was found that treatment with this compound led to significant apoptosis in cancer cells through ROS-mediated pathways. This finding highlights its potential as a lead compound for developing new cancer therapies .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | High | High | Effective against multiple pathogens |
| 1-(Methoxymethyl)-4-nitrobenzene | Moderate | Moderate | Different substituent affects solubility |
| 1-(Ethoxymethyl)-2-nitrobenzene | Low | Low | Different positioning of nitro group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
